molecular formula C13H22BNO B14429488 N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine CAS No. 83837-58-5

N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine

Katalognummer: B14429488
CAS-Nummer: 83837-58-5
Molekulargewicht: 219.13 g/mol
InChI-Schlüssel: HHEBLLAXXSLCJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boron atom bonded to a methoxy group and a phenyl ring, along with an amine group substituted with isopropyl groups. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it valuable for synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine typically involves the reaction of phenylboronic acid with methanol in the presence of a catalyst to form the methoxy(phenyl)borane intermediate. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing group to a borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. Additionally, the compound can participate in electron transfer reactions, influencing redox processes within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the methoxy and isopropylamine groups.

    Methoxyphenylborane: Contains the methoxy and phenyl groups but lacks the isopropylamine substitution.

    Isopropylamine: A simple amine without the boron-containing group.

Uniqueness

N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine is unique due to the combination of the boron atom with both methoxy and isopropylamine groups. This unique structure allows it to participate in a broader range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts.

Eigenschaften

CAS-Nummer

83837-58-5

Molekularformel

C13H22BNO

Molekulargewicht

219.13 g/mol

IUPAC-Name

N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C13H22BNO/c1-11(2)15(12(3)4)14(16-5)13-9-7-6-8-10-13/h6-12H,1-5H3

InChI-Schlüssel

HHEBLLAXXSLCJT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1)(N(C(C)C)C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.